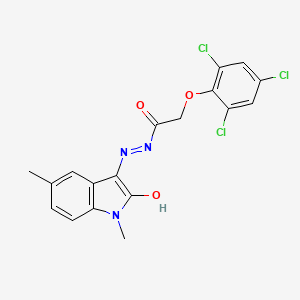![molecular formula C14H15ClN6O2S B3556200 N-(2-chloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B3556200.png)
N-(2-chloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Triazoles are another class of compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their diverse biological activities and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . As for triazoles, there are numerous methods for their synthesis, many of which involve the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of pyrimidines and triazoles is characterized by the presence of nitrogen atoms in their rings . This gives them unique properties and allows them to interact with biological receptors through hydrogen-bonding and dipole interactions .Chemical Reactions Analysis
The chemical reactions involving pyrimidines and triazoles are diverse. For instance, the Dimroth rearrangement incorporates protonation of the nitrogen atom of pyrimidine derivative with the formation of intermediate, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation to isomeric [1,2,4]triazolo .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines and triazoles can vary widely depending on their specific structures and substituents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research into pyrimidines and triazoles is ongoing, with many potential applications in pharmaceuticals and other fields . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine and triazole analogs possessing enhanced activities with minimum toxicity .
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2S/c1-7-5-8(2)16-12(15)11(7)20-24(22,23)14-18-13-17-9(3)6-10(4)21(13)19-14/h5-6,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGSYKNJLMWVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3556117.png)
![2-(2-chlorophenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3556130.png)
![methyl 4-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate](/img/structure/B3556136.png)
![4-bromo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3556150.png)
![2-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3556161.png)

![4-chloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B3556175.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3556190.png)
![4-({[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B3556198.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3556199.png)
![vinyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B3556210.png)
![4-({[2-(2-naphthylamino)-2-oxoethyl]thio}methyl)benzoic acid](/img/structure/B3556211.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)thio]acetate](/img/structure/B3556219.png)
![2-chloro-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3556222.png)
